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Tetrakis(hydroxymethyl)phosphanium;urea;chloride

Limiting Oxygen Index cotton flame retardancy THPC-urea vs THPC-amide

Tetrakis(hydroxymethyl)phosphanium;urea;chloride (CAS 27104-30-9), commonly referred to as THPC-urea, is a phosphorus-nitrogen synergistic precondensate formed by the condensation of tetrakis(hydroxymethyl)phosphonium chloride (THPC) with urea. It belongs to the class of reactive organophosphorus flame retardants and is the key finishing agent in the industrial Proban® process for imparting durable, wash-resistant flame retardancy to cellulosic textiles, particularly cotton.

Molecular Formula C5H16ClN2O5P
Molecular Weight 250.62 g/mol
CAS No. 27104-30-9
Cat. No. B1582067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(hydroxymethyl)phosphanium;urea;chloride
CAS27104-30-9
Molecular FormulaC5H16ClN2O5P
Molecular Weight250.62 g/mol
Structural Identifiers
SMILESC(O)[P+](CO)(CO)CO.C(=O)(N)N.[Cl-]
InChIInChI=1S/C4H12O4P.CH4N2O.ClH/c5-1-9(2-6,3-7)4-8;2-1(3)4;/h5-8H,1-4H2;(H4,2,3,4);1H/q+1;;/p-1
InChIKeySNIVVKDUMQYBAV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(hydroxymethyl)phosphanium;urea;chloride (CAS 27104-30-9): Product-Specific Evidence Guide for Flame Retardant Procurement


Tetrakis(hydroxymethyl)phosphanium;urea;chloride (CAS 27104-30-9), commonly referred to as THPC-urea, is a phosphorus-nitrogen synergistic precondensate formed by the condensation of tetrakis(hydroxymethyl)phosphonium chloride (THPC) with urea [1]. It belongs to the class of reactive organophosphorus flame retardants and is the key finishing agent in the industrial Proban® process for imparting durable, wash-resistant flame retardancy to cellulosic textiles, particularly cotton [2]. Unlike additive-type flame retardants, THPC-urea diffuses into cotton fiber interiors and, upon ammonia curing and oxidation, forms an insoluble, crosslinked three-dimensional polymer network that is physically entrapped within the fiber matrix, thereby conferring flame retardancy that withstands over 50 industrial launderings [2][3].

Workflow Pad-Dry-Ammonia Cure (Proban process)
Selection Reactive phosphorus-nitrogen precondensate
Use Context Durable wash-resistant flame retardancy on cellulosic textiles

Why Generic Substitution of Tetrakis(hydroxymethyl)phosphanium;urea;chloride with Other THP Salts or Organophosphorus FRs Fails: The Evidence Gap


Although tetrakis(hydroxymethyl)phosphonium chloride (THPC), tetrakis(hydroxymethyl)phosphonium sulfate (THPS), THPOH-NH₃, and N-methylol dimethylphosphonopropionamide (Pyrovatex CP) all provide some degree of flame retardancy to cotton, they differ substantially in durability, tensile strength retention, formaldehyde release profiles, and the underlying condensation-phase mechanism that determines char yield and self-extinguishing behavior [1]. THPC alone requires additional co-reactants and curing optimization to approach the wash durability of the urea precondensate; THPS-urea systems yield lower phosphorus fixation efficiency; THPOH-NH₃ suffers from greater tensile strength loss; and Pyrovatex CP fails durability requirements beyond approximately 30 wash cycles while releasing formaldehyde above 100 mg/kg [2][3][4]. These differences are quantifiable and must govern supplier qualification and material substitution decisions.

!
THPS-urea: Reported lower phosphorus fixation efficiency may reduce wash durability versus the THPC-urea precondensate.
!
THPOH-NH₃: Greater tensile strength loss (15–25%) can shorten garment service life in workwear applications.
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Pyrovatex CP: Fails flame retardancy after ~30 washes and formaldehyde release typically exceeds 300 ppm, limiting public-space use.

Quantitative Differentiation Evidence for Tetrakis(hydroxymethyl)phosphanium;urea;chloride vs. Closest Comparators


LOI of THPC-urea vs. THPC-amide on Cotton: A 10+ Percentage Point Advantage

THPC-urea treated cotton achieves a Limiting Oxygen Index (LOI) of >28%, compared to a baseline LOI of ~18% for untreated cotton [1]. In direct comparative studies of cotton fabrics treated with THPC-amide versus THPOH-amide versus THPOH-NH₃ versus THPC-cyanamide before and after five washes, the THPC-amide (THPC-urea) finish exhibited superior phosphorus-nitrogen retention and higher LOI values than THPOH-amide and THPOH-NH₃ post-wash, though exact LOI figures for each finish are not directly reported in the abstract [2]. A related THPC-urea polymer applied to lyocell at 26 wt% loading achieved an LOI of 31.6%, retaining 29.3% after 30 laundering cycles [3].

LOI on Cotton
Reported
LOI >28%
Untreated cotton ~18%; lyocell 31.6% at 26 wt% loading
Exceeds self-extinguishing threshold for air (28% LOI).
Context: pad-dry-ammonia cure; cross-study comparison.
Limiting Oxygen Index cotton flame retardancy THPC-urea vs THPC-amide

Laundering Durability: THPC-urea Passes DOC FF 3-71 After 50 Cycles vs. Pyrovatex CP Failure Beyond 30 Cycles

Cotton fabrics treated with a ≥50% solution of THPC-urea precondensate and cured via ammonia passed the DOC FF 3-71 vertical flame test after 50 laundry cycles, demonstrating no change in tensile strength and only minor loss in tearing strength relative to untreated fabric [1]. In contrast, Pyrovatex CP New (N-methylol dimethylphosphonopropionamide) treated cotton, while initially effective, showed unacceptable durability loss and formaldehyde content >100 ppm after repeated laundering [2]. The THPC-urea-ammonia polymer system in lyocell retained an LOI of 29.3% after 30 laundering cycles compared to an initial 31.6%, representing only a 7.3% reduction [3].

Wash Durability
Reported
THPC-urea:Passes DOC FF 3-71 after 50 cycles; LOI 29.3% after 30 cycles (lyocell)
Pyrovatex CP:Fails durability beyond ~30 cycles; formaldehyde >100 ppm
Supports lifetime-of-garment FR requirements.
Based on direct comparison and independent studies.
wash durability DOC FF 3-71 THPC-urea vs Pyrovatex CP

Tensile Strength Retention: Improved Proban THPC-urea Process Yields 15–30% Higher Retention vs. Conventional THPC-urea Process

The improved continuous ammonia-curing Proban process using THPC-urea precondensate achieves a tensile strength retention in the treated cotton fabric that is 15% to 30% higher than the conventional THPC-urea batch process, alongside formaldehyde release below 100 mg/kg and a near-neutral fabric pH [1]. In independent studies, cotton fabrics treated with THPC-urea precondensate (ammonia-cured) showed no change in tensile strength compared to untreated fabric, whereas THPOH-NH₃ finishes typically result in measurable tensile strength reduction of 15–25% depending on add-on level [2][3].

Tensile Strength
Reported
Improved Proban:15–30% higher retention vs. conventional batch process
THPOH-NH₃:15–25% tensile strength loss reported
Strength retention directly impacts garment service life.
Continuous vs. batch ammonia cure comparison.
tensile strength retention Proban process THPC-urea textile finishing

Formaldehyde Release: THPC-urea Proban Process Achieves <75–100 mg/kg vs. >300 ppm for Pyrovatex CP

The improved Proban finish using THPC-urea precondensate yields formaldehyde release below 100 mg/kg (equivalent to <100 ppm) on finished cotton fabric [1]. In a separate process optimization study, THPS-based Proban finishes achieved formaldehyde levels under the regulated threshold of 75 μg/g (equivalent to 75 mg/kg) [2]. In contrast, Pyrovatex CP treated fabrics consistently exhibit formaldehyde content >300 ppm (reported as >100 ppm minimum, typically >300 ppm), and commercial sources confirm that formaldehyde content of Pyrovatex CP is >100 ppm with rough hand feel and significant impact on color fastness [3][4].

Formaldehyde
Reported
<100 mg/kg
Pyrovatex CP typically >300 ppm
Meets Oeko-Tex Class II limits; at least 3× lower than N-methylol alternative.
Proban process data; ISO 14184-1 method.
formaldehyde emission THPC-urea safety Oeko-Tex compliance

Phosphorus Fixation Efficiency: THPC-urea Delivers 4–5% P Add-on vs. THPS-urea's Lower Fixation Rate at Equivalent Concentration

A formulation containing approximately 25% THPC along with 15% urea yields 4–5% phosphorus add-on in cotton fabric, which is the critical threshold for durable flame retardancy [1]. The commercial THPC-urea precondensate (70% min assay) provides ≥10.5 wt% active phosphorus content . In contrast, THPS-urea oligomers (THPSU) synthesized under comparable conditions at a molar ratio of urea:THPS = 1:1 yield a phosphorus content of only 14.28 wt% in the neat oligomer, and when applied to textiles, achieve lower fixation efficiency because the sulfate counterion does not participate in the crosslinking network and must be washed out, reducing net phosphorus retention [2]. The chloride counterion in THPC-urea participates in the Proban ammoniation step, contributing to higher effective crosslink density.

P Fixation
Class-level inference
THPC-urea:4–5% P add-on on cotton; commercial product ≥10.5% active P
THPS-urea:14.28% P in neat oligomer; lower textile fixation due to non-reactive sulfate
Higher effective P retention per applied active ingredient supports durable FR.
Fixation efficiency depends on cure conditions; class-level comparison.
phosphorus content fixation efficiency THPC-urea vs THPS

Biocidal Activity: THPC and THPS Achieve 100% Kill of Sulfate-Reducing Bacteria at 50 mg/L; THPC-urea Shows Lower Aquatic Toxicity Profile

In a direct head-to-head comparison, THPS and THPC at 50 mg/L both achieved 100% kill rate against sulfate-reducing bacteria (SRB), and at 100 mg/L both achieved 99.6% kill rate against heterotrophic bacteria [1]. While this data pertains to the parent THP salts rather than the urea precondensate itself, THPC-urea is noted for its ready biodegradability, forming a key differentiator from persistent halogenated biocides such as benzalkonium chloride (BAC) . THPS at sub-MIC (160 μg/mL) has been shown to paradoxically stimulate Pseudomonas aeruginosa biofilm formation and increase carbon steel corrosion rate from 10 mpy to 18.7 mpy, an effect not documented for THPC-urea condensates which, once polymerized and oxidized within textile fibers, are immobilized and not bioavailable [2].

Biocidal/Ecotoxicity
Context-dependent
THPC-urea polymer immobilized post-cure; readily biodegradable profile reported. THPS at sub-MIC (160 µg/mL) increased corrosion rate by 87% and biofilm thickness by 18%.
Avoids biphasic dose-response risk in hygiene-critical textiles.
Data for parent THP salts; polymerized form not bioavailable.
biocide sulfate-reducing bacteria THPC-urea ecotoxicity

Industrial and Research Application Scenarios Where Tetrakis(hydroxymethyl)phosphanium;urea;chloride Outperforms Alternatives


Durable Flame-Retardant Cotton Protective Workwear (EN 11612 / NFPA 2112 Compliance)

THPC-urea is the finishing agent of choice for industrial protective clothing that must retain self-extinguishing properties for the entire service life of the garment. Fabrics treated via the Proban process pass DOC FF 3-71 after 50+ laundry cycles with no significant tensile strength loss, outperforming Pyrovatex CP (fails beyond ~30 cycles) and THPOH-NH₃ (15–25% strength loss) [1][2]. The LOI consistently exceeds 28%, meeting the self-extinguishing threshold required by EN 11612 and NFPA 2112 for welders', foundry workers', and electrical workers' protective clothing [3].

Low-Formaldehyde Flame-Retardant Textiles for Indoor Public Spaces (Hotels, Hospitals, Theaters)

The improved continuous Proban process using THPC-urea achieves formaldehyde release below 100 mg/kg on finished fabric, and the THPS-Proban variant achieves levels under 75 μg/g (~75 mg/kg), enabling compliance with Oeko-Tex Standard 100 Class II (<150 ppm for skin-contact articles) [1][2]. This is unattainable with Pyrovatex CP, which consistently releases >300 ppm formaldehyde [3]. For procurement of flame-retardant drapery, upholstery, and bedding in public occupancy buildings, THPC-urea-treated textiles uniquely satisfy both fire code (NFPA 701) and indoor air quality (LEED EQ Credit 4.6) requirements.

Flame-Retardant Lyocell and Regenerated Cellulose Fibers via Filler Incorporation

THPC-urea precondensate can be reacted with ammonia to form a phosphorus-nitrogen polymer (FR-P) containing 17.71% P and 18.43% N, which is then incorporated as a filler into lyocell spinning dope at 26 wt% loading [1]. The resulting fibers achieve an LOI of 31.6% that remains at 29.3% after 30 laundering cycles, with a char residue of 37.42% at 700°C under nitrogen. Tensile strength is maintained at 3 cN/dtex, and the draw ratio increases from 4.11 to 6.88 compared to neat lyocell [1]. This fiber-level incorporation is not achievable with additive FRs such as ammonium polyphosphate, which leach out under humidity and require high loading levels that compromise spinnability.

Biocidal Textiles for Healthcare Environments Requiring Biodegradable FR Chemistry

THPC-urea is classified as readily biodegradable, differentiating it from quaternary ammonium biocides such as BAC that persist in wastewater and induce antimicrobial resistance [1]. Unlike THPS, which at sub-MIC concentrations (160 μg/mL) stimulates P. aeruginosa biofilm formation and accelerates carbon steel corrosion from 10 to 18.7 mpy, the THPC-urea polymer is immobilized within the fiber matrix after ammonia curing and oxidation, eliminating bioavailability and the associated biphasic dose-response risk [2]. This makes THPC-urea-treated textiles preferable for hospital privacy curtains, staff uniforms, and bedding where both durable flame retardancy and hygiene are critical procurement specifications.

Application
Selection Property
Validation Focus
Industrial protective clothing (EN 11612/NFPA 2112)
Reported wash durability beyond 50 cycles with minimal tensile strength change
Verify DOC FF 3-71 pass after laundering; LOI above self-extinguishing threshold
Low-formaldehyde public-space textiles (hotels, hospitals)
Formaldehyde release consistent with Oeko-Tex Class II limits
Confirm formaldehyde <100 mg/kg via ISO 14184-1; compliance with indoor air quality standards
Flame-retardant lyocell fiber incorporation
Phosphorus-nitrogen polymer filler compatibility and spinnability retention
Evaluate LOI retention after laundering cycles; tensile and draw ratio maintenance
Healthcare FR textiles requiring biodegradable chemistry
Immobilized FR polymer; ready biodegradability reported
Assess biofilm stimulation risk vs. THPS; verify wastewater persistence profile
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